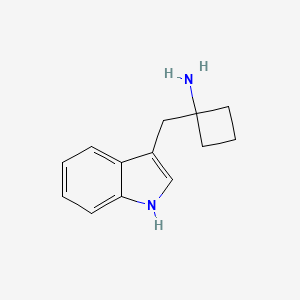![molecular formula C16H17N3O2 B2693228 2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile CAS No. 405889-71-6](/img/structure/B2693228.png)
2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless fuming liquid with an odor described as ammoniacal, pepper-like . The term ‘dioxo’ typically refers to the presence of two oxygen atoms in a molecule, often in the form of carbonyl groups .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of the spiro[adamantane-2,4’-piperidine] moiety. Spirocyclic compounds are characterized by two ring systems sharing a single atom, the ‘spiro’ atom . In this case, the spiro atom would be a carbon atom of the adamantane moiety. The dioxo groups and dicarbonitrile groups would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the adamantane moiety might confer stability and rigidity, while the piperidine moiety might influence the compound’s basicity . The dioxo and dicarbonitrile groups might also influence properties such as polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Piperidine derivatives, including “2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile”, are being utilized in different ways as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Agents
Piperidine derivatives also serve as antiviral agents . They could potentially be used in the treatment of various viral infections.
Antimalarial Agents
The piperidine nucleus has been found to have antimalarial properties . This suggests that “2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile” could potentially be used in the treatment of malaria.
Antimicrobial and Antifungal Agents
Piperidine derivatives are known to have antimicrobial and antifungal properties . This suggests potential applications in treating various bacterial and fungal infections.
Antihypertension Agents
Piperidine derivatives have been used as antihypertension agents . This suggests that “2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile” could potentially be used in the management of high blood pressure.
Analgesic and Anti-inflammatory Agents
Piperidine derivatives are known to have analgesic and anti-inflammatory properties . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Anti-Alzheimer Agents
Piperidine derivatives have been used as anti-Alzheimer agents . This suggests that “2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile” could potentially be used in the treatment of Alzheimer’s disease.
Antipsychotic Agents
Piperidine derivatives are known to have antipsychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Eigenschaften
IUPAC Name |
2',6'-dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-6-12-14(20)19-15(21)13(7-18)16(12)10-2-8-1-9(4-10)5-11(16)3-8/h8-13H,1-5H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJEIOJAIIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C(C(=O)NC(=O)C4C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)


![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)

